molecular formula C13H11N5O3 B2573424 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide CAS No. 2034420-31-8

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide

Cat. No. B2573424
CAS RN: 2034420-31-8
M. Wt: 285.263
InChI Key: BQKVMLMAYDIKEA-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of isoxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . Isoxazole rings are found in some natural products and are part of many pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with other organic compounds . The exact method would depend on the specific substituents on the isoxazole ring .


Molecular Structure Analysis

The molecular structure of similar compounds is highly dependent on the side-chain substituents . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed us to propose crystallization mechanisms .

Scientific Research Applications

Polymorphism and Crystal Structure Insights

The supramolecular architecture of amide-containing compounds significantly depends on side-chain substituents. In the case of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide , three distinct forms have been characterized: two polymorphic forms and one solvate. An in-depth analysis of crystal interactions and energy content revealed insights into their crystallization mechanisms. Specifically, the energy similarities between specific interactions contribute to their formation .

Antifungal Activity

Researchers have synthesized various isoxazole derivatives, including those containing the 5-methylisoxazol-3-yl moiety. These compounds were tested for fungicidal activity against R. oryzae , C. tropicum , and A. niger . Notably, compounds with halogen and methoxy groups demonstrated promising antifungal properties .

Anticancer Potential

While specific studies on N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide are scarce, exploring its anticancer potential is intriguing. Isoxazole derivatives have shown antitumor activity, and this compound’s unique structure warrants further investigation. It could be a valuable lead for developing novel anticancer agents .

Supramolecular Chemistry

Explore its role in supramolecular assemblies, self-assembly behavior, and host-guest interactions. Investigate whether it can act as a building block for functional materials.

Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism The synthetic and therapeutic expedition of isoxazole and its analogs … Synthesis and anticancer evaluation of novel isoxazole … - Springer

Mechanism of Action

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c1-8-6-10(17-20-8)12-16-11(21-18-12)7-15-13(19)9-2-4-14-5-3-9/h2-6H,7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKVMLMAYDIKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide

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